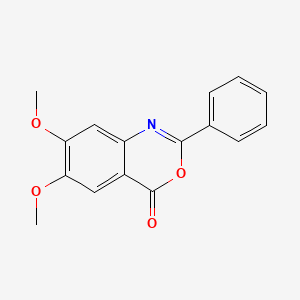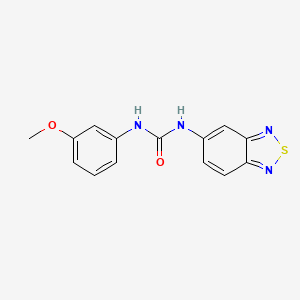![molecular formula C19H14N2 B5691607 1,4-diphenyl-2H-cyclopenta[d]pyridazine](/img/structure/B5691607.png)
1,4-diphenyl-2H-cyclopenta[d]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-diphenyl-2H-cyclopenta[d]pyridazine, also known as CPD, is a heterocyclic organic compound that has been extensively studied in the field of medicinal chemistry. It is a promising candidate for the development of drugs that target various diseases, including cancer, inflammation, and neurological disorders.
Aplicaciones Científicas De Investigación
1,4-diphenyl-2H-cyclopenta[d]pyridazine has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have anticancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. 1,4-diphenyl-2H-cyclopenta[d]pyridazine has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 1,4-diphenyl-2H-cyclopenta[d]pyridazine has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 1,4-diphenyl-2H-cyclopenta[d]pyridazine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1,4-diphenyl-2H-cyclopenta[d]pyridazine has been shown to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression. Additionally, 1,4-diphenyl-2H-cyclopenta[d]pyridazine has been shown to inhibit the activity of the NF-κB signaling pathway, which plays a role in inflammation and cancer progression.
Biochemical and Physiological Effects:
1,4-diphenyl-2H-cyclopenta[d]pyridazine has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumors, and reduce inflammation. Additionally, 1,4-diphenyl-2H-cyclopenta[d]pyridazine has been shown to have neuroprotective effects, protecting neurons from damage and promoting their survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1,4-diphenyl-2H-cyclopenta[d]pyridazine is its relatively high yield in the synthesis process. Additionally, 1,4-diphenyl-2H-cyclopenta[d]pyridazine has been extensively studied, making it a well-characterized compound. However, one limitation of 1,4-diphenyl-2H-cyclopenta[d]pyridazine is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of 1,4-diphenyl-2H-cyclopenta[d]pyridazine. One area of interest is the development of 1,4-diphenyl-2H-cyclopenta[d]pyridazine-based drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 1,4-diphenyl-2H-cyclopenta[d]pyridazine and its effects on various signaling pathways. Finally, the development of more efficient synthesis methods for 1,4-diphenyl-2H-cyclopenta[d]pyridazine could lead to increased availability and lower costs.
Métodos De Síntesis
The synthesis of 1,4-diphenyl-2H-cyclopenta[d]pyridazine involves the reaction of 1,2-dicyanobenzene with hydrazine hydrate in the presence of a catalyst. The product is then subjected to a cyclization reaction to form the final compound. The yield of this process is relatively high, making it an attractive method for the production of 1,4-diphenyl-2H-cyclopenta[d]pyridazine.
Propiedades
IUPAC Name |
1,4-diphenyl-2H-cyclopenta[d]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2/c1-3-8-14(9-4-1)18-16-12-7-13-17(16)19(21-20-18)15-10-5-2-6-11-15/h1-13,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYDCZBULKDSMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=C3C(=NN2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-diphenyl-2H-cyclopenta[d]pyridazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzamide](/img/structure/B5691537.png)

![4-[(4-phenyl-1-piperazinyl)carbonyl]-1-(4-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5691551.png)



![4-chloro-2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol](/img/structure/B5691575.png)
![4-{[1-benzyl-5-(2,4-dimethyl-1,3-oxazol-5-yl)-1H-1,2,4-triazol-3-yl]methyl}-1-methylpiperidine](/img/structure/B5691578.png)
![N~1~-{rel-(3R,4S)-4-cyclopropyl-1-[2-(dimethylamino)-6-ethyl-4-pyrimidinyl]-3-pyrrolidinyl}-N~2~-methylglycinamide dihydrochloride](/img/structure/B5691584.png)

![8-chloro-2-(2-furyl)-4-{[(2R)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}quinoline](/img/structure/B5691605.png)

